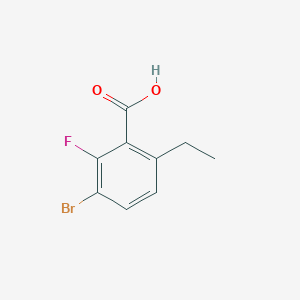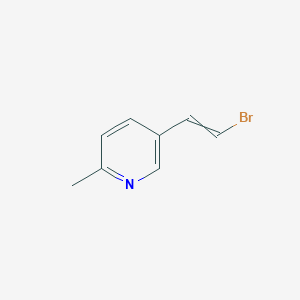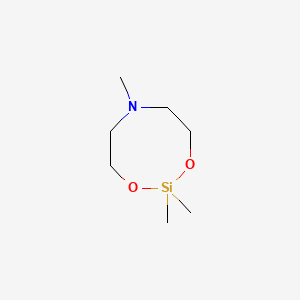
1,3-Dioxa-6-aza-2-silacyclooctane, 2,2,6-trimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dioxa-6-aza-2-silacyclooctane, 2,2,6-trimethyl- is a heterocyclic compound with the molecular formula C7H17NO2Si and a molecular weight of 175.3009 . This compound is characterized by the presence of silicon, oxygen, and nitrogen atoms within its ring structure, making it a unique member of the silacyclooctane family .
Méthodes De Préparation
The synthesis of 1,3-Dioxa-6-aza-2-silacyclooctane, 2,2,6-trimethyl- involves the reaction of aminoalkylethoxysilanes with chlormethyl derivatives of thiophene . The reaction conditions typically include the use of triethanolamine, which facilitates the conversion of the intermediate products into the desired silacyclooctane . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
1,3-Dioxa-6-aza-2-silacyclooctane, 2,2,6-trimethyl- undergoes various chemical reactions, including substitution reactions with chlormethyl derivatives . Common reagents used in these reactions include aminoalkylethoxysilanes and triethanolamine . The major products formed from these reactions are N-(2-thenyl) derivatives and silatranes .
Applications De Recherche Scientifique
This compound has several scientific research applications, particularly in the fields of chemistry and materials science. It is used as a precursor for the synthesis of silatranes, which are valuable in various industrial applications . Additionally, its unique structure makes it a subject of interest in the study of heterocyclic compounds and their reactivity .
Mécanisme D'action
The mechanism of action of 1,3-Dioxa-6-aza-2-silacyclooctane, 2,2,6-trimethyl- involves its interaction with chlormethyl derivatives to form stable N-(2-thenyl) derivatives . The molecular targets and pathways involved in these reactions are primarily related to the reactivity of the silicon, oxygen, and nitrogen atoms within the ring structure .
Comparaison Avec Des Composés Similaires
Similar compounds to 1,3-Dioxa-6-aza-2-silacyclooctane, 2,2,6-trimethyl- include 2-methoxy-6-methyl-2-phenyl-1,3,6,2-dioxazasilocane and 2,2,6-trimethyl-1,3,6,2-dioxazasilocane . These compounds share similar structural features but differ in their substituents, which can affect their reactivity and applications. The uniqueness of 1,3-Dioxa-6-aza-2-silacyclooctane, 2,2,6-trimethyl- lies in its specific combination of silicon, oxygen, and nitrogen atoms within the ring, which imparts distinct chemical properties .
Propriétés
Numéro CAS |
20546-50-3 |
|---|---|
Formule moléculaire |
C7H17NO2Si |
Poids moléculaire |
175.30 g/mol |
Nom IUPAC |
2,2,6-trimethyl-1,3,6,2-dioxazasilocane |
InChI |
InChI=1S/C7H17NO2Si/c1-8-4-6-9-11(2,3)10-7-5-8/h4-7H2,1-3H3 |
Clé InChI |
IZENPSJNWAUOPQ-UHFFFAOYSA-N |
SMILES canonique |
CN1CCO[Si](OCC1)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


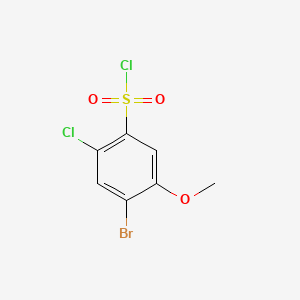

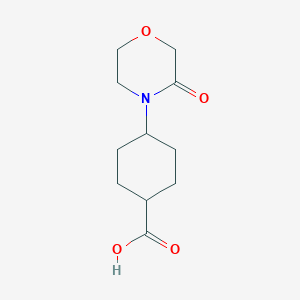

![3,5-Dibromo-2-[(3,4-dichlorobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13939030.png)


![2-Ethoxy-3,3a,8,8a-tetrahydroindeno[2,1-b]pyrrole](/img/structure/B13939049.png)
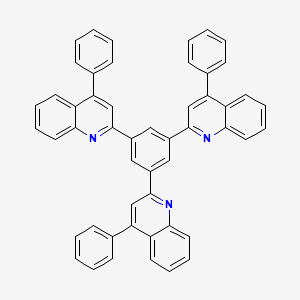
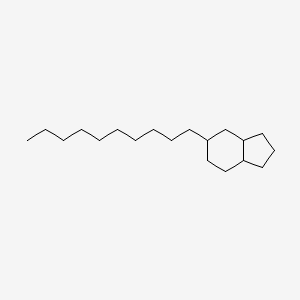
![4,6-Dichloro-7-methoxypyrido[3,2-D]pyrimidine](/img/structure/B13939068.png)
![4-[4-(3-chlorophenyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13939072.png)
